Methyl 2-Chloro-3-oxodecanoate
Description
Significance of β-Keto Esters as Versatile Synthons in Organic Chemistry
β-Keto esters are organic compounds that feature both a ketone and an ester functional group, with the ketone's carbonyl group located at the beta-carbon relative to the ester group. fiveable.me This unique structural arrangement confers a remarkable degree of chemical reactivity, making them invaluable intermediates in a wide array of organic transformations. fiveable.meresearchgate.net Their versatility stems from the presence of multiple reactive sites, including both electrophilic and nucleophilic centers, which allows for their participation in reactions such as aldol (B89426) condensations, cyclizations, and alkylations. fiveable.meresearchgate.netresearchgate.net
The acidic nature of the α-protons in β-keto esters facilitates the formation of enolates, which can then act as nucleophiles in various carbon-carbon bond-forming reactions. fiveable.me This reactivity is fundamental to their role in constructing larger and more complex molecular skeletons. Consequently, β-keto esters are widely employed as key intermediates in the synthesis of diverse and complex drug molecules and are considered essential synthons in synthetic organic chemistry. researchgate.netresearchgate.net Their ability to be transformed into other useful building blocks further solidifies their importance in the synthesis of natural products and other biologically active compounds. researchgate.net
Importance of Halogenated Carbonyl Compounds as Synthetic Intermediates
Halogenated carbonyl compounds, particularly α-halo ketones and esters, represent another critical class of synthetic intermediates. The introduction of a halogen atom at the α-position to a carbonyl group significantly modifies the compound's reactivity, opening up new avenues for chemical transformations. fiveable.mefiveable.me This halogen atom can serve as a leaving group in nucleophilic substitution reactions, and the presence of the adjacent carbonyl group activates the α-carbon, making it susceptible to attack. fiveable.me
These compounds are pivotal in the synthesis of more complex molecules. fiveable.mefiveable.me For instance, they can undergo elimination reactions to form α,β-unsaturated carbonyl compounds, which are themselves important synthetic precursors. libretexts.orglibretexts.org Furthermore, α-halo ketones are utilized as electrophiles in coupling reactions, such as the Reformatsky reaction. fiveable.me The strategic introduction of a halogen atom provides a handle for further functionalization, enabling the construction of a wide range of organic structures. fiveable.me The synthesis of α-haloketones is a key step in accessing a variety of N, S, and O-heterocycles. mdpi.com
Structural Context of Methyl 2-Chloro-3-oxodecanoate within α-Halogenated β-Keto Ester Chemistry
This compound belongs to the class of α-halogenated β-keto esters. This classification signifies that it possesses the core structure of a β-keto ester, with a methyl ester group and a ketone, and is further functionalized with a chlorine atom at the α-position, which is the carbon atom situated between the two carbonyl groups.
The presence of both the β-keto ester and the α-chloro functionalities within the same molecule makes this compound a highly reactive and versatile synthetic intermediate. It combines the inherent reactivity of β-keto esters with the unique chemical properties conferred by the α-halogen. Chiral α-chlorinated carbonyl compounds are considered valuable building blocks for the production of various biologically active compounds. jst.go.jp This dual functionality allows for a rich and diverse range of chemical transformations, making it a powerful tool in the hands of synthetic organic chemists for the construction of complex molecular targets.
Structure
2D Structure
3D Structure
Properties
CAS No. |
188922-88-5 |
|---|---|
Molecular Formula |
C11H19ClO3 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
methyl 2-chloro-3-oxodecanoate |
InChI |
InChI=1S/C11H19ClO3/c1-3-4-5-6-7-8-9(13)10(12)11(14)15-2/h10H,3-8H2,1-2H3 |
InChI Key |
WDDHTILNSYTIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(C(=O)OC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Chloro 3 Oxodecanoate and Analogous Compounds
Direct α-Chlorination Approaches to β-Keto Esters
Direct α-chlorination of β-keto esters is an atom-economical and straightforward method to introduce a chlorine atom at the α-position. The development of catalytic asymmetric versions of this reaction has been a major focus, enabling the production of enantiomerically enriched products. researchgate.netresearchgate.net
Metal-Catalyzed Asymmetric Chlorination of β-Keto Esters
A variety of transition metals have been successfully employed to catalyze the asymmetric α-chlorination of β-keto esters. These methods typically involve the formation of a chiral metal-enolate complex that reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). researchgate.netoup.com
Zinc-catalyzed systems have proven effective for the enantioselective chlorination of β-keto esters. mdpi.com The proposed mechanism involves the coordination of the β-keto ester to a chiral zinc complex, followed by deprotonation to form a zinc-enolate. This chiral enolate then reacts with an electrophilic chlorine source, like NCS, to yield the α-chlorinated product with stereocontrol. mdpi.com The use of a base, such as sodium bicarbonate (NaHCO₃), can assist in the generation of the zinc-enolate. mdpi.com
Research has shown that the choice of the chiral ligand is crucial for achieving high enantioselectivity. For instance, a catalyst system comprising a PyBidine-Zn(OAc)₂ complex has been utilized for the asymmetric chlorination of β-keto esters. mdpi.com A newly developed N-pentafluorobenzyl-PyBidine (N-PFB-PyBidine)-Zn(OAc)₂ catalyst has demonstrated the ability to promote the reaction of α-benzyl-β-keto esters with NCS, affording the chlorinated products with enantiomeric excesses (ee) up to 82%. mdpi.com While much of the reported work focuses on cyclic or α-aryl-β-keto esters, these systems provide a foundation for their application to linear, long-chain substrates like methyl 3-oxodecanoate (B1261010).
Table 1: Zinc-Catalyzed Asymmetric α-Chlorination of β-Keto Esters
| Catalyst/Ligand | Substrate | Chlorinating Agent | Solvent | Base | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| (S,S)-diphenyldiamine-derived PyBidine (L1)-Zn(OAc)₂ | α-benzyl-β-ketoester | NCS | Not Specified | Not Specified | 60 | 60 | mdpi.com |
Copper(II) complexes are among the most widely studied catalysts for the enantioselective α-chlorination of β-keto esters. researchgate.net Chiral ligands such as bisoxazolines (Box) and phosphine-Schiff bases are commonly employed. researchgate.net The mechanism is believed to involve the formation of a chiral copper(II)-enolate intermediate, which then undergoes electrophilic attack by a chlorine source. researchgate.net
Highly enantioselective chlorination of β-oxo esters has been achieved using a chiral Lewis acid catalyst prepared from Cu(OTf)₂ and a spirooxazoline ligand, yielding α-chlorinated products with up to 98% ee. researchgate.net Another effective system employs a thiazoline (B8809763) iminopyridine ligand in copper catalysis. researchgate.net While many examples focus on cyclic β-keto esters, the principles are applicable to acyclic substrates. The development of ligands that can effectively control the stereochemistry in more flexible linear substrates like methyl 3-oxodecanoate is an ongoing area of research.
Table 2: Copper-Catalyzed Asymmetric α-Chlorination of β-Keto Esters
| Catalyst/Ligand | Substrate Type | Chlorinating Agent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Cu(OTf)₂ / Spirooxazoline ligand | β-Keto esters and malonates | Not Specified | High | up to 98 | researchgate.net |
| Cu(I) / Monooxazoline-Schiff base | β-Keto esters | Not Specified | - | up to 83 | researchgate.net |
The exploration of other transition metals has broadened the scope of catalytic asymmetric α-chlorination of β-keto esters. researchgate.net
Nickel: Nickel(II) complexes, often with chiral ligands like SPANamine or dbfox, have been used for asymmetric α-halogenations. researchgate.net For instance, a Ni/dbfox catalyst has been reported for the highly enantioselective α-fluorination of β-keto esters, and similar reactivity can be expected for chlorination. oup.com The use of nickel catalysts in the presence of SPANamine has yielded up to 63% ee in the fluorination of a cyclic β-keto ester with NFSI, and this system holds potential for chlorination reactions as well. researchgate.net
Cobalt: Cobalt-catalyzed asymmetric α-chlorination of β-keto esters has been demonstrated using a Co(acac)₂ catalyst with a (R,R)-Jacobsen's salen ligand. oup.com This system has been shown to produce α-chlorinated products with good enantioselectivity. oup.com For example, the chlorination of ethyl 2-oxocyclopentanecarboxylate proceeded with 88% ee. oup.com
Palladium: Chiral palladium complexes have been successfully employed for the catalytic enantioselective electrophilic chlorination of β-keto esters. researchgate.net Using 2,3,4,5,6,6-hexachlorocyclohex-2,4-dienone as the chlorine source, α-chlorinated β-keto esters have been obtained with excellent enantioselectivities, reaching up to 94% ee. researchgate.net
Iron: Iron, being an earth-abundant and environmentally benign metal, is an attractive candidate for catalysis. An iron(III)-BPsalan complex has been found to efficiently catalyze the asymmetric chlorination of cyclic β-keto esters and N-Boc oxindoles using NCS as the chlorinating agent, affording products in high yield and with up to 92% ee under mild conditions. thieme-connect.com
Table 3: Asymmetric α-Chlorination of β-Keto Esters with Other Transition Metals
| Metal/Ligand | Substrate Type | Chlorinating Agent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Co(acac)₂ / (R,R)-Jacobsen's Salen | Cyclic β-keto ester | Not Specified | 62 | 88 | oup.com |
| Fe(III)-BPsalan | Cyclic β-keto esters | NCS | High | up to 92 | thieme-connect.com |
| Pd(II) complex | β-Keto esters | 2,3,4,5,6,6-hexachlorocyclohex-2,4-dienone | - | up to 94 | researchgate.net |
Organocatalytic Asymmetric α-Chlorination of β-Keto Esters
Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric α-chlorination of β-keto esters. nih.govnih.gov These methods often rely on the in-situ formation of a chiral intermediate that delivers the electrophilic chlorine to the substrate in a stereocontrolled manner.
Diaminomethylenemalononitrile (DMM) organocatalysts have been shown to promote the asymmetric chlorination of simple cyclic β-keto esters, affording the corresponding chiral α-chlorinated products in excellent yields and with high enantioselectivities. nih.gov These catalysts, particularly those bearing a chiral primary amine group, can accelerate the α-chlorination with NCS as the chlorine source. nih.gov While the reported examples predominantly feature cyclic β-keto esters, the underlying catalytic principle could potentially be extended to acyclic substrates like methyl 3-oxodecanoate, although achieving high enantioselectivity with flexible linear substrates remains a challenge. nih.govresearchgate.net
Table 4: Diaminomethylenemalononitrile-Catalyzed Asymmetric α-Chlorination
| Catalyst | Substrate Type | Chlorinating Agent | Yield (%) | ee (%) | Reference |
|---|
Cinchona Alkaloid-Mediated Phase Transfer Catalysis
Phase transfer catalysis (PTC) utilizing Cinchona alkaloids has emerged as a powerful strategy for the asymmetric α-chlorination of β-keto esters. nih.govresearchgate.net This method typically involves the use of a chiral quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, which facilitates the reaction between a prochiral β-keto ester enolate and an electrophilic chlorine source, often N-chlorosuccinimide (NCS). acs.orgillinois.edu
A significant advancement in this area involves the use of hybrid amide-based Cinchona derivatives as catalysts. nih.gov These catalysts, which can be used in low loadings (as little as 0.5 mol%), have been shown to provide excellent yields (up to 99%) and high enantioselectivities (up to 97% ee) for the chlorination of various indanone and tetralone carboxylate esters. nih.govacs.org The success of these catalysts is attributed to the presence of both an ionic function and a hydrogen bond donor, which allows for a well-defined stereochemical course of the reaction. acs.org The reaction conditions are typically mild, often carried out in a solvent like toluene (B28343) at temperatures ranging from room temperature down to -79°C, with a weak base such as potassium fluoride (B91410). acs.orgnih.gov Lowering the reaction temperature has been shown to significantly increase enantioselectivity. acs.orgnih.gov
The general procedure involves stirring a mixture of the β-keto ester substrate, the Cinchona alkaloid-based catalyst, and a base in a suitable solvent. After a short period, the mixture is cooled, and the chlorinating agent (NCS) is added. The reaction is typically rapid, often completing within minutes to a couple of hours. acs.orgnih.gov
One of the key advantages of this methodology is the ability to obtain both enantiomers of the chlorinated product by using catalysts derived from pseudo-enantiomeric Cinchona alkaloids (e.g., quinine (B1679958) vs. quinidine), often without a significant loss in asymmetric induction. acs.orgthieme-connect.com
Table 1: Cinchona Alkaloid-Catalyzed Asymmetric Chlorination of β-Keto Esters
| Catalyst Type | Substrate | Chlorinating Agent | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Hybrid Amide-Based Cinchonidine | Methyl Indanone Carboxylate | NCS | KF | Toluene | -50 | 99 | 93 | acs.orgnih.gov |
| Hybrid Amide-Based Quinine | tert-Butyl Indanone Carboxylate | NCS | KF | Toluene | -50 | 99 | 97 | acs.orgnih.gov |
| Quaternary Salt with Amide Function | Various β-Keto Esters | NCS | Not specified | Not specified | Not specified | Quantitative | up to 97 | thieme-connect.com |
Hypervalent Iodine Reagent-Based Systems in Asymmetric Chlorination
Hypervalent iodine reagents have become powerful and versatile tools in asymmetric organic synthesis, including the α-chlorination of β-keto esters. nih.govd-nb.infoarkat-usa.org These reagents are attractive due to their mild nature, low toxicity, and ease of handling compared to many metal-based oxidants. researchgate.netrsc.org
One effective strategy combines hypervalent iodine-based chlorine transfer reagents with simple Cinchona alkaloid catalysts. nih.govd-nb.info In this system, the Cinchona alkaloid is proposed to act as a nucleophilic catalyst, reacting with the hypervalent iodine reagent to generate a chiral electrophilic chlorine transfer reagent in situ. nih.govd-nb.info This intermediate then delivers the chlorine atom to the prochiral β-keto ester in an enantioselective manner.
This approach has been successfully applied to the asymmetric α-chlorination of a variety of β-keto esters, affording good yields and enantioselectivities. nih.govdntb.gov.ua The reaction is typically carried out under operationally simple conditions. However, a relatively high catalyst loading (at least 20 mol-%) is often required to achieve good results. nih.govd-nb.info This is because an uncatalyzed background reaction can occur rapidly. jku.at
Another approach utilizes a catalytic asymmetric α-chlorination of β-keto esters using a titanium complex in conjunction with a hypervalent iodine reagent like 4-(dichloroiodo)toluene. This method has also demonstrated the ability to produce α-chlorinated products in good yields and with moderate to good enantioselectivities. thieme-connect.comarkat-usa.org
Table 2: Asymmetric Chlorination using Hypervalent Iodine Reagents
| Catalyst System | Substrate | Chlorinating Agent | Solvent | Yield | ee | Reference |
|---|---|---|---|---|---|---|
| Cinchona Alkaloid / Hypervalent Iodine(III) | Cyclic β-Keto Esters | Hypervalent Iodine-based Cl-transfer reagent | Not specified | Good | Good | nih.govd-nb.info |
| Titanium Complex / 4-(dichloroiodo)toluene | β-Keto Esters | 4-(dichloroiodo)toluene | Not specified | Good | Moderate to Good | thieme-connect.comarkat-usa.org |
General Non-Asymmetric Chlorination Methods
While asymmetric synthesis is crucial for many applications, general non-asymmetric chlorination methods remain important for producing racemic α-chloro-β-keto esters or for situations where stereochemistry is not a primary concern.
Dichlorination Mediated by Oxone/Aluminum Trichloride (B1173362) in Aqueous Media
A novel and environmentally friendly method for the α,α-dichlorination of β-keto esters has been developed using a mixture of Oxone (potassium peroxymonosulfate) and aluminum trichloride in an aqueous medium. organic-chemistry.orgthieme-connect.comthieme-connect.com This approach is notable for its use of inexpensive, non-toxic reagents and water as the solvent, offering a greener alternative to methods that rely on organic solvents and more hazardous reagents. organic-chemistry.org
The reaction proceeds efficiently, providing dichlorinated products in high yields and with short reaction times. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the oxidation of chloride ions from the aluminum trichloride by Oxone to generate electrophilic chlorine cations. These cations then react with the enol form of the β-keto ester to yield the α,α-dichloro derivative. organic-chemistry.org The reaction conditions have been optimized to maximize yields and minimize the formation of side products. organic-chemistry.org This method has been successfully applied to a variety of β-keto esters and 1,3-diketones. organic-chemistry.orgthieme-connect.comorganic-chemistry.org
Table 3: Dichlorination of β-Keto Esters with Oxone/AlCl₃
| Substrate | Reagents | Solvent | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Various β-Keto Esters | Oxone, AlCl₃ | Water | 50-85 | Short | organic-chemistry.org |
| 1,3-Diketones | Oxone, AlCl₃ | Water | High | Short | organic-chemistry.orgthieme-connect.com |
Utilization of N-Chlorosuccinimide (NCS) as a Chlorinating Reagent in Catalytic Systems
N-Chlorosuccinimide (NCS) is a widely used, inexpensive, and structurally simple electrophilic chlorine source for the α-chlorination of β-keto esters. jst.go.jp It is employed in both asymmetric and non-asymmetric catalytic systems.
In the context of asymmetric synthesis, NCS is frequently paired with organocatalysts or metal complexes. jst.go.jpmdpi.com For instance, a PyBidine-Zn(OAc)₂ complex has been shown to catalyze the asymmetric chlorination of β-keto esters with NCS, achieving up to 82% enantiomeric excess. mdpi.commdpi.com The proposed mechanism suggests the formation of a zinc-enolate of the β-keto ester, which then reacts with NCS. mdpi.com Similarly, diaminomethylenemalononitrile organocatalysts can promote the asymmetric chlorination of cyclic β-keto esters with NCS, yielding the products in excellent yields and with high enantioselectivities, even at low catalyst loadings (1 mol%). jst.go.jp
NCS is also the chlorinating agent of choice in the previously discussed Cinchona alkaloid-mediated phase transfer catalysis, where its reaction with the enolate is directed by the chiral catalyst to achieve high enantioselectivity. acs.org
Indirect Synthetic Routes to α-Chloro-β-Keto Esters
Besides the direct chlorination of β-keto esters, indirect methods can also be employed to synthesize these compounds.
Esterification Strategies for α-Chloro-β-Keto Acids
One indirect route to α-chloro-β-keto esters involves the esterification of the corresponding α-chloro-β-keto acids. However, this approach presents challenges as β-keto acids are often unstable and prone to decarboxylation. rsc.org
A historical method for preparing an α-chloro-β-keto ester, specifically α-chloro-β-keto-succinic acid ethyl ester, involves the ester condensation of oxalic acid diethyl ester with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide. prepchem.com While this is a specific example, the general principle of constructing the α-chloro-β-keto ester framework through condensation reactions followed by or incorporating an esterification step represents a viable, though potentially less direct, synthetic strategy.
More modern and general methods for the synthesis of β-keto esters often rely on reactions like the Claisen condensation or the alkoxycarboxylation of halomethylketones. semanticscholar.org Adapting these methods to incorporate a chlorine atom at the α-position could provide alternative indirect pathways to the target compounds. The direct esterification of a pre-formed α-chloro-β-keto acid remains a less common approach due to the instability of the acid precursor. rsc.org
Approaches Involving α-Keto Esters and Subsequent Halogenation Reactions
A primary strategy for the synthesis of methyl 2-chloro-3-oxodecanoate involves the direct chlorination of a precursor β-keto ester, in this case, methyl 3-oxodecanoate. This method is advantageous as it builds the carbon skeleton first and then introduces the halogen atom in a subsequent step.
The direct α-halogenation of β-keto esters is a well-established transformation. nih.govmdpi.comacs.org Various chlorinating agents can be employed for this purpose, with N-chlorosuccinimide (NCS) being a common and effective choice. nih.govmdpi.comacs.org The reaction typically proceeds by generating an enolate from the β-keto ester using a base. This enolate then acts as a nucleophile, attacking the electrophilic chlorine atom of the halogenating agent.
For instance, the enantioselective α-chlorination of β-keto esters has been achieved using phase transfer catalysis with cinchona alkaloid derivatives. nih.govacs.org In these systems, a weak base like potassium fluoride (KF) can be used to facilitate the reaction, which can proceed with high yields (often up to 99%) and excellent enantioselectivity (up to 97% ee). nih.govacs.org While this specific methodology has been extensively studied for cyclic β-keto esters like indanone carboxylates, the principles are applicable to acyclic substrates like methyl 3-oxodecanoate. nih.govacs.org
Another approach involves the use of metal-catalyzed reactions. For example, a PyBidine-Zn(OAc)₂ complex has been shown to catalyze the asymmetric chlorination of β-ketoesters with NCS. mdpi.com This method suggests the formation of a zinc-enolate intermediate which then reacts with the chlorinating agent. mdpi.com
Furthermore, methods for the dichlorination of β-keto esters have also been developed using reagents like an Oxone/aluminum trichloride mixture in an aqueous medium, which can produce α,α-dichloro β-keto esters in high yields. thieme-connect.com While this would lead to a different product, it highlights the versatility of halogenation reactions on β-keto ester substrates.
The general procedure for the monochlorination of a β-keto ester such as methyl 3-oxodecanoate would involve dissolving the ester in a suitable solvent, adding a base to form the enolate, and then introducing the chlorinating agent at a controlled temperature. The specific conditions, including the choice of solvent, base, and chlorinating agent, can be optimized to maximize the yield and selectivity of the desired α-chloro-β-keto ester.
Table 1: Examples of α-Chlorination of β-Keto Esters
| Catalyst/Reagent | Substrate Type | Chlorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Hybrid Amide-Based Cinchona Alkaloids | Indanone Carboxylate Esters | NCS | up to 99 | up to 97 | nih.govacs.org |
| PyBidine-Zn(OAc)₂ | α-Benzyl-β-ketoesters | NCS | Quantitative | up to 82 | mdpi.com |
| Oxone/AlCl₃ | β-Keto Esters | In situ generated Cl⁺ | High | Not applicable | thieme-connect.com |
Precursor Synthesis via Claisen Condensation and Related Reactions
The crucial precursor for the halogenation step, methyl 3-oxodecanoate, can be efficiently synthesized using the Claisen condensation. ucla.eduwikipedia.orggeeksforgeeks.orgaklectures.com This carbon-carbon bond-forming reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orggeeksforgeeks.org
A mixed Claisen condensation is particularly relevant for the synthesis of methyl 3-oxodecanoate. ucla.edu This reaction would involve the condensation of methyl octanoate (B1194180) with methyl acetate (B1210297). In this process, a strong base, such as sodium methoxide (B1231860), would be used to deprotonate the α-carbon of methyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl octanoate. The subsequent loss of a methoxide leaving group from the tetrahedral intermediate yields the desired β-keto ester, methyl 3-oxodecanoate. libretexts.orglibretexts.org
It is crucial to use a stoichiometric amount of base in a Claisen condensation. wikipedia.org This is because the resulting β-keto ester is more acidic than the starting alcohol and is deprotonated by the base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. libretexts.orglibretexts.org An acidic workup is then required to protonate the enolate and afford the final product.
An alternative, related approach involves the reaction of an acyl chloride with the enolate of an ester. For example, methyl 3-oxodecanoate can be synthesized by reacting octanoyl chloride with the calcium salt of methyl acetoacetate. google.com This method also effectively constructs the β-keto ester backbone.
The general mechanism for a mixed Claisen condensation to form methyl 3-oxodecanoate is as follows:
Enolate Formation: A strong base (e.g., NaOCH₃) removes an α-proton from methyl acetate to form a nucleophilic enolate. libretexts.org
Nucleophilic Attack: The enolate attacks the carbonyl carbon of methyl octanoate, forming a tetrahedral intermediate. libretexts.org
Elimination: The tetrahedral intermediate collapses, expelling a methoxide ion (⁻OCH₃) as a leaving group to form methyl 3-oxodecanoate. libretexts.org
Deprotonation: The newly formed β-keto ester is deprotonated by the methoxide base, driving the equilibrium towards the product. libretexts.orglibretexts.org
Protonation: An acidic workup protonates the enolate to yield the final methyl 3-oxodecanoate. aklectures.com
Table 2: Precursor Synthesis via Condensation Reactions
| Reaction Type | Reactants | Base | Product | Reference |
| Mixed Claisen Condensation | Methyl octanoate and Methyl acetate | Sodium methoxide | Methyl 3-oxodecanoate | ucla.eduwikipedia.org |
| Acylation of an Enolate | Octanoyl chloride and Calcium salt of methyl acetoacetate | Calcium hydroxide (B78521) | Methyl 3-oxodecanoate | google.com |
Chemical Transformations and Reactivity of Methyl 2 Chloro 3 Oxodecanoate Derivatives
Nucleophilic Substitution Reactions at the α-Chloro Position
The chlorine atom at the α-position of methyl 2-chloro-3-oxodecanoate is susceptible to nucleophilic attack, a characteristic reaction of α-halo ketones. This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds.
Intramolecular Cyclization Reactions Leading to Novel Scaffolds (e.g., Epoxide Formation)
Intramolecular reactions of this compound derivatives can lead to the formation of novel cyclic structures. A prominent example is the formation of epoxides, also known as oxiranes, which are three-membered cyclic ethers. libretexts.org This transformation can be achieved by treating a halohydrin precursor with a base, which facilitates the elimination of HX and subsequent ring closure. libretexts.orgyoutube.com The formation of an alkoxide from the hydroxyl group can initiate an intramolecular SN2 reaction, closing the epoxide ring. youtube.com
Another pathway to epoxides involves the oxidation of alkenes with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org This reaction proceeds via a concerted mechanism where an oxygen atom is transferred to the double bond with syn stereochemistry. libretexts.org
Furthermore, intramolecular cyclization can be observed in related systems, such as the reaction of methyl 2-benzoylamino-3-oxobutanoate with anilines, which, upon heating, can lead to the formation of imidazole (B134444) derivatives. arkat-usa.org
Intermolecular Substitution with Diverse Nucleophiles (e.g., Azide (B81097), Thiol)
The α-chloro position readily undergoes intermolecular substitution with a range of nucleophiles. For instance, reaction with sodium azide can introduce the azido (B1232118) group. Azides are versatile functional groups that can participate in various subsequent transformations, including cycloadditions. The reaction of α-azido ketones with amino alkynes can lead to the formation of triazolo-pyrazine products through an initial imine/enamine formation followed by an intramolecular azide-alkyne cycloaddition. wgtn.ac.nz
Similarly, thiols can act as nucleophiles to displace the chloride. The use of odorless thiol equivalents, such as methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, has been developed to avoid the malodorous nature of simple thiols. researchgate.net These reagents can be used for the thioacetalization of carbonyl compounds. researchgate.net The resulting β-hydroxy sulfides can be obtained with good regioselectivity. researchgate.net
Reactions Involving the β-Keto Carbonyl Group
The β-keto carbonyl group is another key site of reactivity in this compound, participating in both reduction and condensation reactions.
Reduction of the Ketone Functionality
The ketone group can be selectively reduced to a hydroxyl group using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. This reduction is a crucial step in the synthesis of chiral alcohols, which are important building blocks for pharmaceuticals. researchgate.net
Biocatalytic reductions using stereoselective carbonyl reductases (SCRs) have gained considerable attention for the synthesis of enantiomerically pure alcohols. nih.gov For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutyrate has been achieved with high enantiomeric excess using a reductase from Burkholderia gladioli. nih.gov The stereochemical outcome of such microbial reductions can be highly dependent on the substrate structure and the specific microorganism or enzyme used. core.ac.uk
Table 1: Examples of Ketone Reduction in β-Keto Esters
| Substrate | Reducing Agent/System | Product | Enantiomeric Excess (ee) | Reference |
| Ethyl 4-chloro-3-oxobutanoate | Burkholderia gladioli reductase (BgADH3) | Ethyl (R)-4-chloro-3-hydroxybutyrate | >99% | nih.gov |
| Ethyl 3-oxobutanoate | Baker's yeast | (S)-hydroxy ester | 58-97% | core.ac.uk |
| Methyl 3-oxopentanoate | Baker's yeast | (R)-hydroxy ester | 40% | core.ac.uk |
Condensation Reactions with Bifunctional Reactants
The carbonyl group of β-keto esters can undergo condensation reactions with bifunctional nucleophiles to form heterocyclic structures. For instance, condensation of methyl 4-chloro-3-oxobutanoate with 1-aminoisoindole proceeds regioselectively to yield a pyrimido[2,1-a]isoindol-4(3H)-one derivative. univ.kiev.uauniv.kiev.ua This reaction involves the formation of a new heterocyclic ring system through the reaction of the amine and another nucleophilic center of the bifunctional reactant with the keto and ester functionalities of the β-keto ester. univ.kiev.ua
Similarly, condensation reactions of related 2-chloroquinoline-3-carbaldehydes with amines and hydrazines produce Schiff bases, which can then undergo intramolecular cyclization to form fused quinoline (B57606) heterocyclic systems. rsc.org Multicomponent reactions involving β-keto esters, aldehydes, and amino compounds are also powerful methods for constructing complex heterocyclic scaffolds. rsc.org
Transformations of the Ester Moiety
The methyl ester group of this compound can be transformed through reactions such as hydrolysis and transesterification.
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.
Transesterification, the conversion of one ester to another, is a valuable transformation for modifying the properties of the molecule. ucc.iersc.org This reaction is often catalyzed by acids, bases, or enzymes. rsc.org The selectivity of transesterification for β-keto esters over other types of esters is often attributed to the formation of an enol or acylketene intermediate. rsc.org A variety of catalysts, including methylboronic acid and sulfated zirconia, have been shown to be effective for the transesterification of β-keto esters with a range of alcohols, including primary, secondary, and tertiary alcohols. rsc.org
Transesterification Processes: Scope and Selectivity
Transesterification is a crucial process for modifying the ester group of β-keto esters like this compound, allowing for the introduction of different alkyl or aryl groups. nih.govucc.ie This reaction involves exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org The process can be catalyzed by acids, bases, or enzymes. nih.govwikipedia.org
Catalysis and Mechanism:
Acid Catalysis: In the presence of a strong acid, the carbonyl group is protonated, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol. wikipedia.orgmasterorganicchemistry.com
Base Catalysis: A base facilitates the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. wikipedia.org
Enzyme Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have proven effective in catalyzing the transesterification of β-keto esters under mild, environmentally friendly conditions. google.comgoogle.com
The selectivity of transesterification for β-keto esters over other ester types, such as simple esters or α-keto esters, is a notable feature. nih.gov This selectivity is often attributed to the formation of an enol intermediate, where chelation between the two carbonyl groups and a catalyst heteroatom plays a key role. nih.gov
Scope of the Reaction: The scope of alcohols that can be used in the transesterification of β-keto esters is broad, including primary, secondary, and even sterically hindered alcohols like sterols, which have shown high reactivity. nih.govrsc.org The reaction can be driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct through distillation. wikipedia.org
Table 1: Catalyst Systems for Transesterification of β-Keto Esters
| Catalyst System | Alcohol Type | Key Features |
|---|---|---|
| N,N-diethylaminopropylated silica (B1680970) (NDEAP) | Various | Selective for β-keto and α-keto esters. rsc.org |
| 2-chloro-1-methylpyridinium iodide (CMPI) and 4-DMAP | Various, including sterols | Effective for sterically hindered alcohols. nih.govrsc.org |
| Candida antarctica lipase B (CALB) | Aliphatic alcohols | High yields (>90%) and chemoselective. google.comgoogle.com |
| Mn(II) salts | Various | Reaction times can be reduced with ultrasonic or microwave conditions. nih.gov |
Hydrolysis of the Ester Group
The hydrolysis of the methyl ester group in this compound to a carboxylic acid is a fundamental transformation. This reaction, often referred to as saponification when carried out under basic conditions, involves the cleavage of the ester bond. jove.comsci-hub.se
Base-Promoted Hydrolysis (Saponification): This is a common method for ester hydrolysis. sci-hub.se The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, expelling the methoxide (B1231860) leaving group to form a carboxylic acid, which is then deprotonated by the base to yield the carboxylate salt. libretexts.org The use of a cosolvent system like dichloromethane/methanol can accelerate the reaction at room temperature. sci-hub.se
Acid-Catalyzed Hydrolysis: While less common for simple hydrolysis due to the potential for side reactions, acid-catalyzed hydrolysis can also be employed. This process requires anhydrous conditions to prevent competing reactions. nih.gov
The presence of the β-carbonyl group can influence the rate of hydrolysis. For nonenolizable β-keto esters, the hydrated form of the β-carbonyl can act as an internal nucleophilic catalyst, leading to significant rate accelerations. acs.org
Table 2: Conditions for Ester Hydrolysis
| Condition | Reagents | Key Features |
|---|---|---|
| Saponification | NaOH or KOH in aqueous or mixed solvent systems | A widely used and effective method for converting esters to carboxylate salts. sci-hub.segoogle.com |
| Mixed Solvent | NaOH in CH₂Cl₂/CH₃OH | Rapid and gentle saponification at room temperature. sci-hub.se |
Enolate Chemistry and Alkylation Reactions
The presence of a proton on the carbon atom alpha to the ketone group (the C2 position) makes this compound amenable to enolate formation. Enolates are powerful nucleophiles used extensively in carbon-carbon bond-forming reactions. masterorganicchemistry.com
Generation and Reactivity of Enolates with Electrophilic Reagents
Enolate Generation: Enolates are generated by treating the β-keto ester with a suitable base. masterorganicchemistry.com The acidity of the α-proton is enhanced by the presence of two electron-withdrawing carbonyl groups, making enolate formation relatively easy. masterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of enolate formation in unsymmetrical ketones. egyankosh.ac.in For β-keto esters, bases like sodium ethoxide are often sufficient for deprotonation. masterorganicchemistry.com
Reactivity with Electrophiles: Enolate ions are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.ukopenstax.org
C-Alkylation: Reaction at the α-carbon is the more common pathway, leading to the formation of a new carbon-carbon bond. bham.ac.uk This is the desired outcome in most alkylation reactions and is favored by soft electrophiles and non-polar solvents. fiveable.me The products of C-alkylation can be further transformed, for example, through hydrolysis and decarboxylation to yield alkylated ketones. vanderbilt.edunih.gov
O-Alkylation: Reaction at the oxygen atom results in the formation of an enol ether. bham.ac.uk This pathway is favored by hard electrophiles (like silyl (B83357) halides), polar aprotic solvents, and certain counterions. bham.ac.ukfiveable.me
The alkylation of β-keto ester enolates with various electrophiles, such as alkyl halides, is a cornerstone of synthetic organic chemistry. masterorganicchemistry.comrsc.org
Table 3: Factors Influencing C- vs. O-Alkylation of Enolates
| Factor | Favors C-Alkylation | Favors O-Alkylation |
|---|---|---|
| Electrophile | Soft electrophiles (e.g., alkyl halides) fiveable.me | Hard electrophiles (e.g., silyl halides) bham.ac.uk |
| Solvent | Non-polar solvents fiveable.me | Polar aprotic solvents fiveable.me |
| Counterion | Chelating agents fiveable.me | Certain metal counterions rsc.org |
Self-Condensation and O-Alkylation Reactions of Chlorinated Keto Esters
Under certain conditions, particularly with strong bases, enolates can undergo self-condensation reactions. The enolate of one molecule can act as a nucleophile, attacking the carbonyl group of another molecule. This is a key step in reactions like the Claisen condensation. masterorganicchemistry.com For α-chloro-β-keto esters, the potential for self-condensation exists, although it can be minimized by using specific reaction conditions, such as the slow addition of the base at low temperatures. google.com
The competition between C-alkylation and O-alkylation is a critical aspect of the reactivity of chlorinated keto esters. fiveable.me While C-alkylation is generally the predominant pathway for carbon electrophiles, O-alkylation can become a significant side reaction. bham.ac.uk The presence of the chlorine atom at the α-position can influence the electronic properties of the enolate and the steric accessibility of the reaction sites, thereby affecting the C/O-alkylation ratio. The choice of solvent, counterion, and the nature of the electrophile are crucial for controlling the selectivity of the reaction. rsc.org For instance, O-alkylation is a known pathway in reactions with certain electrophiles, leading to the synthesis of enol ethers. fiveable.meorganic-chemistry.org
Mechanistic Investigations and Theoretical Studies on α Chloro β Keto Esters
Elucidation of Reaction Mechanisms in Catalytic Enantioselective Chlorination
Catalytic enantioselective chlorination is a sophisticated method used to introduce a chlorine atom at the α-position of a β-keto ester with a high degree of stereocontrol. This process typically involves a chiral catalyst that directs the chlorinating agent to one face of the substrate molecule, resulting in a predominance of one enantiomer of the α-chloro-β-keto ester product.
Mechanistic studies have highlighted the critical role of metal-enolate intermediates in many catalytic α-chlorination reactions. mdpi.com In processes catalyzed by zinc complexes, the reaction is proposed to initiate with the coordination of the β-keto ester to the zinc center. mdpi.comresearchgate.net The presence of a base facilitates the deprotonation of the α-carbon, leading to the formation of a zinc-enolate. mdpi.comresearchgate.netmdpi.com This zinc-enolate is the key reactive species that then attacks the electrophilic chlorine source, such as N-chlorosuccinimide (NCS). mdpi.com
For instance, a catalyst system using a PyBidine-Zn(OAc)₂ complex is thought to operate through this pathway. mdpi.comresearchgate.net The formation of the zinc-enolate was suggested by ¹H-NMR and ESI-MS results, providing evidence for this proposed catalytic cycle. mdpi.com The N-PFB-PyBidine-Zn(OAc)₂ complex, acting as a basic catalyst, generates the enolate of the β-keto ester, which then undergoes chlorination. researchgate.net This mechanism underscores the dual role of the zinc catalyst: acting as a Lewis acid to activate the substrate and facilitating the formation of the nucleophilic enolate.
A proposed catalytic cycle is depicted below:
Coordination: The β-keto ester coordinates to the chiral Zinc-ligand complex.
Enolate Formation: A base assists in the removal of the acidic α-proton, forming a chiral zinc-enolate intermediate.
Chlorination: The enolate attacks the electrophilic chlorine source (e.g., NCS), forming the α-chloro-β-keto ester.
Catalyst Regeneration: The product is released, and the catalyst is regenerated to participate in the next cycle. mdpi.com
The stereochemical outcome of the chlorination reaction is dictated by the interactions between the chiral catalyst and the substrate, specifically the enolate intermediate. The chiral environment created by the catalyst's ligands sterically shields one of the two prochiral faces of the enolate. researchgate.net This forces the electrophilic chlorinating agent to approach from the less hindered face, resulting in the preferential formation of one enantiomer.
Various chiral ligands have been developed to achieve high enantioselectivity. These include derivatives of bisoxazolines, phenanthrolines, and Cinchona alkaloids. mdpi.comresearchgate.netnih.gov For example, spiro-2,2′-bichroman-based chiral bisoxazoline (SPANbox) ligands have been shown to be highly effective in copper(II)- and zinc(II)-catalyzed asymmetric chlorinations of cyclic β-keto esters. researchgate.netresearchgate.net Interestingly, for a single SPANbox ligand, the use of Cu(II) or Zn(II) can lead to the formation of opposite enantiomers of the product, demonstrating the subtle but powerful influence of the metal center on stereoselection. researchgate.net
Hybrid amide-based Cinchona alkaloids have also been employed as phase-transfer catalysts (PTCs) for the α-chlorination of β-keto esters. acs.orgnih.gov A proposed transition state model for these catalysts suggests a dual-interaction mode. The catalyst's quaternary ammonium (B1175870) salt part forms an ion pair with the enolate of the β-keto ester, while another part of the catalyst, such as an amide N-H group, can form a hydrogen bond, further organizing the transition state to achieve high stereocontrol. acs.orgnih.gov The steric bulk of substituents on both the substrate's ester group and the catalyst's structure significantly impacts the enantiomeric excess (ee) of the product. nih.gov
Table 1: Effect of Ester Group on Enantioselectivity in the Chlorination of Indanone Carboxylates Catalyzed by a Hybrid Cinchona Alkaloid
| Substrate Ester Group | Product | Yield (%) | ee (%) |
|---|---|---|---|
| Methyl | 14a | 99 | 93 |
| Ethyl | 14b | 99 | 91 |
| iso-Propyl | 14c | 99 | 95 |
| tert-Butyl | 14d | 99 | 97 |
| 1-Adamantyl | 14e | 99 | 97 |
Data sourced from a study on hybrid amide-based Cinchona alkaloid catalysts. nih.gov
Computational Chemistry Applications in Reactivity and Mechanism Prediction
Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the origins of stereoselectivity at a molecular level.
Molecular modeling allows for the visualization and energy calculation of transient structures like transition states. For nucleophilic substitution reactions, which are relevant for the further functionalization of α-chloro-β-keto esters, computational methods can map out the entire reaction pathway. beilstein-journals.org By calculating the activation energies for different possible pathways, chemists can predict the most likely mechanism.
For instance, in the study of aminolysis reactions, the mechanism can be determined as either a stepwise process involving a tetrahedral intermediate or a concerted process. ugent.be Computational modeling can calculate the energies of the reactants, intermediates, transition states, and products. The pathway with the lowest activation energy barrier is the most kinetically favorable. These calculations are crucial for understanding how substituents on the nucleophile and the substrate influence the reaction rate and mechanism. ugent.be
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and conformation of molecules. scielo.br For β-keto esters like Methyl 2-chloro-3-oxodecanoate, DFT can be used to determine the most stable conformations (isomers that differ by rotation around single bonds). The relative energies of different conformers can influence which one preferentially enters the catalytic cycle, thereby affecting reactivity and stereoselectivity. scielo.br
DFT studies have been instrumental in supporting mechanistic proposals. For example, in the asymmetric α-halogenation of isoxazolidin-5-ones (related β-carbonyl compounds), DFT calculations revealed the key catalyst-substrate interactions responsible for high enantioselectivity. jku.at Similarly, DFT has been used to shed light on the mechanism of organocatalytic trifluoromethylthiolation of β-keto esters, evaluating different mechanistic models and identifying the most plausible pathway, which involved an Sₙ2-like transition state. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) can also predict the site of nucleophilic or electrophilic attack. For a β-ketoester, the LUMO map can show that the β-carbon is susceptible to nucleophilic attack by a reducing agent. scielo.br
The introduction of a halogen atom at the α-position of a β-keto ester significantly alters its electronic properties and steric profile. Halogens are electron-withdrawing groups, which can impact the acidity of any remaining α-protons and the reactivity of the adjacent carbonyl groups. libretexts.org
Computational studies can quantify these effects. For example, analysis of α-halogenated ketones shows that the introduction of electronegative groups can lead to excellent conversions in reduction reactions. rsc.org This is partly due to the thermodynamic equilibrium favoring the product, a halohydrin, which can be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the halogen atom. rsc.org
DFT calculations can also model the conformational preferences of halo-ketones. The relative orientation of the C=O bond and the C-Halogen bond is crucial. beilstein-journals.org This dihedral angle affects orbital interactions (e.g., hyperconjugation between the oxygen lone pair and the σ* orbital of the C-X bond), which in turn influences the molecule's stability and reactivity. beilstein-journals.org The balance between steric repulsion and favorable electronic interactions determines the most stable conformation and, consequently, the molecule's reactivity profile. libretexts.orgrsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-chlorosuccinimide (NCS) |
| PyBidine-Zn(OAc)₂ |
| N-pentafluorobenzyl-PyBidine (N-PFB-PyBidine) |
| Copper(II) Triflate |
| Zinc(II) Triflate |
| Cinchona alkaloids |
| tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
| iso-Propyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
Stereochemical Control and Asymmetric Synthesis of Methyl 2 Chloro 3 Oxodecanoate Analogs
Enantioselective Approaches for α-Chloro-β-Keto Esters
The direct introduction of a chlorine atom at the α-position of β-keto esters in an enantioselective manner represents a highly efficient strategy for the synthesis of chiral α-chloro-β-keto esters. This has been achieved through the use of both chiral metal complexes and organocatalysts, which create a chiral environment around the substrate, guiding the approach of the electrophilic chlorinating agent.
Rational Design of Chiral Ligands and Optimization of Catalyst Systems
The development of chiral ligands that can effectively coordinate with a metal center to form a potent and selective Lewis acid catalyst is a key aspect of asymmetric catalysis. In the context of the α-chlorination of β-keto esters, significant research has been dedicated to designing ligands that can induce high levels of enantioselectivity.
One notable advancement involves the use of a chiral spirooxazoline ligand in combination with copper(II) triflate (Cu(OTf)₂). acs.org The design of this ligand, featuring a quinoline (B57606) backbone, was intended to increase steric repulsion between the substrate and the ligand, thereby forcing the reaction to occur in closer proximity to the chiral binaphthyl backbone of the ligand and enhancing enantioselectivity. acs.org Initial studies with a pyridyl spirooxazoline ligand (SPYMOX) and Cu(OTf)₂ in the chlorination of a β-keto ester with N-chlorosuccinimide (NCS) yielded the desired product with high yield but only moderate enantioselectivity (78% ee). acs.org The newly designed spirooxazoline ligand with a quinoline backbone, however, demonstrated significantly improved enantioselectivity, achieving up to 98% ee for a range of β-keto esters. acs.org
The optimization of the catalyst system also involves screening different metal salts. While various metal salts, including those of Co(II), Ni(II), and Cu(II), have shown catalytic activity, their effectiveness in inducing high enantioselectivity varies. acs.org
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Ethyl 2-oxo-1-indancarboxylate | 95 | 96 |
| tert-Butyl 2-oxo-1-indancarboxylate | 98 | 97 |
| Ethyl 2-oxotetralin-1-carboxylate | 92 | 94 |
| Ethyl 2-oxo-5-methoxy-1-indancarboxylate | 96 | 95 |
Organocatalytic Strategies for Achieving High Enantioselectivity with Chiral Organocatalysts
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being metal-free, often less sensitive to air and moisture, and promoting greener chemical processes. For the enantioselective α-chlorination of β-keto esters, various chiral organocatalysts have been developed, demonstrating high efficiency and stereocontrol.
Hybrid amide-based Cinchona alkaloids have proven to be highly effective catalysts for the phase-transfer α-chlorination of β-keto esters. nih.govacs.org These catalysts, which can be used in very low loadings (as low as 0.5 mol%), have achieved excellent yields (up to >99%) and high asymmetric induction (up to 97% ee) for a variety of indanone and tetralone carboxylate esters. nih.govacs.org The reaction conditions, including temperature and the choice of base, have been optimized to maximize enantioselectivity. For instance, lowering the reaction temperature significantly increases the enantiomeric excess of the product. acs.org
Another successful organocatalytic approach involves the use of a chiral squaramide catalyst for the reaction of silyl (B83357) ketene (B1206846) acetals with NCS. nih.gov This catalyst is proposed to activate and orient both the nucleophile (silyl ketene acetal) and the electrophile (NCS) through a network of non-covalent interactions, thereby inducing high enantioselectivity. nih.gov This method has been shown to be effective for the α-chlorination of α-tertiary silyl ketene acetals, affording tertiary α-chloro esters with good yields and high enantiomeric excess. nih.gov
| Catalyst | Substrate | Chlorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Hybrid Amide-Based Cinchona Alkaloid | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | NCS | >99 | 93 |
| Hybrid Amide-Based Cinchona Alkaloid | tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | NCS | 99 | 96 |
| Chiral Squaramide | 1-(tert-Butyldimethylsilyloxy)-cyclohex-1-ene-2-carboxylic acid methyl ester | NCS | 85 | 92 |
| Chiral Squaramide | 1-(tert-Butyldimethylsilyloxy)-cyclopent-1-ene-2-carboxylic acid ethyl ester | NCS | 88 | 90 |
Dynamic Kinetic Resolution (DKR) in the Preparation of Related Chiral Compounds
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. This approach has been successfully applied to the preparation of chiral α-chloro-β-hydroxy esters, which are valuable precursors to compounds like diltiazem. researchgate.net
A systematic study of ketoreductase (KRED)-catalyzed DKR of aryl α-chloro β-keto esters has demonstrated the synthesis of a variety of chiral anti-aryl α-chloro β-hydroxy esters in high isolated yields (74–98%), with moderate-to-excellent diastereoselectivity (up to >99:1 dr) and good-to-excellent enantioselectivity (mostly >99% ee). researchgate.net This biocatalytic approach utilizes whole E. coli cells expressing a single reductase enzyme, which circumvents the issue of competing reductases found in baker's yeast that often leads to mixtures of diastereomers. georgiasouthern.edu
The efficiency of this DKR process is highlighted by the large-scale synthesis of a key intermediate for diltiazem, where the LfSDR1-catalyzed reduction of the corresponding α-chloro β-keto ester was achieved on a ten-gram scale with a high space-time yield. researchgate.net
| Substrate (Aryl Group) | Ketoreductase (KRED) | Yield (%) | Diastereomeric Ratio (dr, anti:syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 4-Methoxyphenyl | LfSDR1 | 96 | >99:1 | >99 |
| Phenyl | KRED-NADH-048 | 92 | 98:2 | >99 |
| 4-Chlorophenyl | LfSDR1 | 95 | >99:1 | >99 |
| 2-Thienyl | KRED-NADH-048 | 88 | 97:3 | >99 |
Enantioenrichment Strategies and Stereospecific Transformations of α-Chlorinated Products
Once the chiral α-chloro-β-keto ester has been synthesized, its utility as a chiral building block is demonstrated through subsequent stereospecific transformations. The presence of the chlorine atom at a tertiary carbon center makes it a suitable substrate for S N 2 reactions, allowing for the introduction of various functionalities with complete inversion of stereochemistry. This provides a flexible method for the construction of quaternary stereogenic centers. acs.org
The nucleophilic substitution of these tertiary chlorides proceeds smoothly with a variety of nucleophiles, including sodium azide (B81097) and alkylthiols, to afford the corresponding α-amino and α-alkylthio esters without any loss of enantiopurity. acs.org X-ray crystallographic analysis of the azidation product confirmed that the reaction proceeds via a Walden inversion, which is characteristic of an S N 2 mechanism. acs.org This is a significant finding, as S N 2 reactions at sterically hindered tertiary centers are often challenging.
This stereospecific displacement allows for the enantioenriched α-chlorinated products to be converted into a diverse range of other valuable chiral molecules, further highlighting the importance of the initial enantioselective chlorination step.
| α-Chloro-β-Keto Ester Substrate | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) of Product |
|---|---|---|---|---|
| Ethyl 2-chloro-2-oxo-1-indancarboxylate (96% ee) | Sodium Azide (NaN₃) | Ethyl 2-azido-2-oxo-1-indancarboxylate | 92 | 96 |
| tert-Butyl 2-chloro-2-oxo-1-indancarboxylate (97% ee) | Sodium Azide (NaN₃) | tert-Butyl 2-azido-2-oxo-1-indancarboxylate | 95 | 97 |
| Ethyl 2-chloro-2-oxo-1-indancarboxylate (96% ee) | Benzylthiol | Ethyl 2-(benzylthio)-2-oxo-1-indancarboxylate | 90 | 96 |
| tert-Butyl 2-chloro-2-oxo-1-indancarboxylate (97% ee) | Thiophenol | tert-Butyl 2-(phenylthio)-2-oxo-1-indancarboxylate | 88 | 97 |
Unable to Generate Article Due to Lack of Specific Data
Following a comprehensive search for scholarly and experimental data, it has been determined that there is insufficient specific information available in the public domain for the chemical compound Methyl 2-chloro-3-oxodecanoate . The search for detailed research findings, including spectroscopic and chromatographic data, did not yield the necessary results to construct a scientifically accurate and detailed article based on the provided outline.
The available literature and databases extensively cover shorter-chain analogues, such as Methyl 2-chloro-3-oxobutanoate, or other related long-chain esters. However, specific experimental data for the analytical characterization of this compound itself—including NMR spectra, high-resolution mass spectrometry fragmentation analysis, IR functional group identification, and chiral HPLC or GC analysis—could not be located.
Generating an article with the required "Detailed research findings" and "Data tables" without this specific information would necessitate speculation or the inaccurate extrapolation of data from related but distinct chemical compounds. This would not meet the standards of scientific accuracy and would violate the core instruction to focus solely on this compound.
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Advanced Analytical Techniques for Research Characterization of Methyl 2 Chloro 3 Oxodecanoate
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
There is no published research detailing the use of UHPLC-MS/MS for the trace analysis of Methyl 2-Chloro-3-oxodecanoate. This technique is a powerful tool for detecting and quantifying compounds at very low concentrations. A hypothetical application for this compound would involve developing a specific method that optimizes chromatographic separation and mass spectrometric detection.
This would typically include:
Sample Preparation: Establishing a protocol for extracting this compound from various matrices.
Chromatographic Conditions: Selecting the appropriate UHPLC column, mobile phase composition, and gradient to achieve optimal separation from other components.
Mass Spectrometry Parameters: Fine-tuning the mass spectrometer to selectively detect and quantify the parent and fragment ions of this compound.
Without experimental data, a data table for UHPLC-MS/MS parameters cannot be generated.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
There are no available crystallographic studies for this compound in the scientific literature. X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide unambiguous proof of the compound's molecular structure, including bond lengths, bond angles, and the absolute configuration of any chiral centers.
A crystallographic study of this compound would yield a crystallographic information file (CIF), which contains all the data required to describe the crystal structure.
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Based on the conducted research, there is a notable lack of specific scientific literature and data available for the chemical compound "this compound." Search results consistently refer to similar but structurally different compounds, primarily "Methyl 2-chloro-3-oxobutanoate" and "Methyl 4-chloro-3-oxobutanoate." This suggests that "this compound" is either a novel, less-studied compound or potentially a misnomer for a related chemical.
Due to the strict adherence to providing information solely on "this compound" as per the user's request and the absence of specific data for this exact compound in the provided search results, it is not possible to generate a scientifically accurate article that fulfills the detailed outline provided. The applications and synthetic uses outlined in the request are specific and cannot be accurately attributed to "this compound" without direct scientific evidence.
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Applications of Methyl 2 Chloro 3 Oxodecanoate and Its Analogs in Complex Molecule Synthesis
Utility in the Construction of Natural Products and Other Complex Organic Scaffolds
Further research would be required to determine if "Methyl 2-Chloro-3-oxodecanoate" has been synthesized and if its reactivity profile aligns with the applications requested. Without such information, any attempt to write the article as outlined would be speculative and not based on factual, verifiable scientific findings.
Future Research Directions and Unresolved Challenges in α Chloro β Keto Ester Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
A primary challenge in modern organic synthesis is the development of processes that are both efficient and environmentally responsible. Traditional methods for the synthesis of α-chloro-β-keto esters often rely on stoichiometric chlorinating agents and organic solvents that pose environmental concerns. Future research is increasingly directed towards greener alternatives.
One promising avenue is the use of more benign chlorinating agents and catalysts. For instance, methods using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) with a silica (B1680970) gel catalyst in methanol (B129727) have been developed for selective α-monochlorination, presenting a more efficient process. rsc.org Electrochemical synthesis represents another frontier, offering a sustainable method that uses simple electrons as oxidants instead of stoichiometric chemical oxidants, and can be performed in green solvents like acetone (B3395972) and water. rsc.org This approach not only minimizes waste but also enhances safety.
Biocatalysis offers a particularly attractive green methodology. The use of microorganisms like Baker's Yeast (Saccharomyces cerevisiae), either free or immobilized, for the reduction of keto esters demonstrates the potential of biotransformations in this field. sphinxsai.comresearchgate.net Similarly, reductases from baker's yeast have been successfully used for the stereoselective reduction of α-chloro-β-keto esters, allowing for the production of specific diastereomers with high optical purity. researchgate.net The use of micro green algae has also been explored for the stereocontrolled reduction of keto esters, highlighting the diverse range of biocatalytic tools available. nih.gov These biological systems operate under mild conditions and are inherently biodegradable, aligning well with the principles of green chemistry. sphinxsai.com
Future work in this area will likely focus on discovering new enzymes and microorganisms with enhanced activity and selectivity, as well as optimizing reaction conditions for industrial-scale application. The development of solvent-free reaction conditions is another important goal. google.com
Expanding the Substrate Scope and Functional Group Tolerance in Catalytic Transformations
While current catalytic systems for the asymmetric α-chlorination of β-keto esters have shown remarkable success, their application can be limited by the substrate scope and tolerance to various functional groups. Many high-yield, high-enantioselectivity results have been achieved with specific classes of substrates, such as cyclic β-keto esters like indanone and tetralone derivatives. nih.govacs.org
A significant challenge is to extend these powerful methods to a wider array of acyclic and structurally diverse β-keto esters. Research has shown that the nature of the ester group can significantly influence enantioselectivity, with bulky esters sometimes yielding better results. nih.govacs.org However, achieving high selectivity with simpler, less sterically hindered esters like methyl esters remains a challenge in some systems. nih.govacs.org
Furthermore, the compatibility of these catalytic systems with various functional groups on the substrate is crucial for their application in the synthesis of complex molecules. The presence of sensitive functional groups can sometimes interfere with the catalyst or the reagents, leading to side reactions or reduced efficiency. Future research must focus on developing more robust catalysts that can tolerate a broad range of functionalities, from strongly electron-donating to strongly electron-withdrawing groups. acs.org This will enhance the modularity of the synthetic routes and allow for the late-stage introduction of the α-chloro-β-keto ester moiety into complex molecular scaffolds. Investigations into palladium-catalyzed reactions of allyl β-keto carboxylates have shown promise in creating new transformations and expanding the utility of these compounds. nih.gov
Discovery of Novel Catalytic Systems with Enhanced Selectivity and Efficiency
The quest for catalysts with improved performance is a central theme in α-chloro-β-keto ester chemistry. High efficiency (excellent yields with low catalyst loading) and high selectivity (enantio- and diastereoselectivity) are the primary goals.
Organocatalysis has emerged as a powerful tool, with Cinchona alkaloids and their derivatives being particularly effective. nih.govacs.orgjku.at Hybrid amide-based Cinchona derivatives, for example, have been used at very low catalyst loadings (as low as 0.5 mol%) to achieve excellent yields (up to 99%) and high enantiomeric excess (up to 97% ee). nih.govacs.org These catalysts often function through a combination of phase-transfer catalysis and hydrogen bonding interactions. acs.org Chiral squaramide catalysts have also been developed for the enantioselective α-chlorination of α-tertiary silyl (B83357) ketene (B1206846) acetals, operating through non-covalent interactions to engage both the nucleophile and the electrophile. nih.gov
In addition to organocatalysts, chiral metal complexes continue to play a vital role. Lewis acid catalysts prepared from Cu(OTf)₂ and newly designed spirooxazoline ligands have enabled highly enantioselective chlorination (up to 98% ee). acs.org The development of such novel ligands is critical for advancing metal-catalyzed approaches. The combination of scandium complexes with specific reagents has enabled highly efficient catalytic chloroamination reactions of related unsaturated keto esters, achieving nearly quantitative yields and up to 99% ee with catalyst loadings as low as 0.05 mol%. nih.gov
The table below summarizes the performance of various catalytic systems in the asymmetric α-chlorination of β-keto esters, illustrating the progress in achieving high selectivity and yield.
| Catalyst System | Substrate Type | Chlorinating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Hybrid Amide-Based Cinchona Alkaloid | Indanone Carboxylate Esters | NCS | Up to 99 | Up to 97 | nih.gov, acs.org |
| Chiral Squaramide | α-Tertiary Silyl Ketene Acetals | NCS | - | - | nih.gov |
| Cu(OTf)₂ / Spirooxazoline Ligand | β-Keto Esters and Malonates | - | High | Up to 98 | acs.org |
| Ti(IV) / TADDOL Complex | β-Keto Esters | - | - | - | nih.gov |
| Sc(OTf)₃ / Ligand | α,β-Unsaturated γ-Keto Esters | TsNCl₂ / TsNH₂ | Nearly Quantitative | Up to 99 | nih.gov |
NCS: N-chlorosuccinimide; TsNCl₂: Dichloroamine-T; TsNH₂: p-Toluenesulfonamide
Future efforts will focus on designing catalysts that are not only more selective and efficient but also cheaper, less toxic, and derived from readily available materials.
Further In-depth Mechanistic Elucidation of Complex Reaction Pathways
A deeper, more nuanced understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of existing synthetic methods. While many catalytic cycles have been proposed, the precise interactions and transition states that govern stereoselectivity are often not fully understood.
For example, in reactions catalyzed by Cinchona alkaloids, it is proposed that the catalyst acts nucleophilically, reacting with the chlorinating agent to form a chiral N-chlorinated species in situ, which then serves as the actual electrophilic chlorine source. jku.at In other systems, the catalyst is believed to activate the substrate through hydrogen bonding and engage the reagents through a network of non-covalent interactions. nih.gov
A particularly intriguing and unresolved area is the mechanism of nucleophilic substitution at the newly formed tertiary stereocenter of α-chloro-β-keto esters. Remarkably, these substitutions can proceed smoothly via an Sₙ2 mechanism, involving a Walden inversion of stereochemistry, despite the reaction occurring at a sterically hindered tertiary carbon. acs.org Understanding the electronic and steric factors that allow this classically disfavored pathway to proceed efficiently is a significant challenge.
Future research will require a combination of experimental techniques—including kinetic studies, in-situ spectroscopy, and crystallographic analysis of intermediates—and high-level computational modeling. jku.at DFT calculations, for instance, are becoming increasingly powerful in mapping out reaction energy profiles and identifying key transition states. acs.org A more profound mechanistic insight will enable chemists to move beyond empirical screening and towards the de novo design of catalysts and reactions with predictable and controllable outcomes.
Q & A
What are the key challenges in synthesizing Methyl 2-Chloro-3-oxodecanoate, and how can reaction conditions be optimized?
Level: Basic (Methodology-Focused)
Answer:
Synthesis typically involves chloroacetylation of methyl 3-oxodecanoate precursors. Key challenges include controlling regioselectivity (avoiding over-chlorination) and minimizing ester hydrolysis. Optimize by:
- Using anhydrous conditions with catalysts like PCl₃ or SOCl₂ under inert atmospheres (similar to methods for chloro-oxo esters ).
- Monitoring reaction progress via TLC or in-situ IR to detect carbonyl shifts (1700–1750 cm⁻¹ for ketones/esters) .
- Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients).
How can spectroscopic techniques resolve structural ambiguities in this compound?
Level: Basic (Analytical Focus)
Answer:
Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Use a combined approach:
- ¹³C NMR: Confirm the 3-oxo group (δ ~205–210 ppm) and chloro-substitution (δ ~40–50 ppm for C-Cl) .
- HRMS: Verify molecular ion [M+H]⁺ at m/z 220.08 (C₁₁H₁₉ClO₃⁺) with isotopic Cl patterns (3:1 ratio for ³⁵Cl/³⁷Cl) .
- IR: Differentiate ester C=O (1740–1760 cm⁻¹) from ketone C=O (1700–1720 cm⁻¹) .
What advanced strategies address discrepancies in synthetic yields reported for this compound?
Level: Advanced (Data Contradiction Analysis)
Answer:
Yield variations (>30%–70% in literature) stem from:
- Side reactions: Competing enolization at the 3-oxo position. Mitigate via low-temperature synthesis (−10°C to 0°C) .
- Solvent polarity: Polar aprotic solvents (e.g., DCM) improve Cl⁻ nucleophilicity but may promote hydrolysis. Use molecular sieves to scavenge water .
- Catalyst choice: Metal-free conditions (e.g., PCl₃) reduce byproducts compared to AlCl₃ .
How does the chloro substituent influence the reactivity of this compound in nucleophilic substitutions?
Level: Advanced (Mechanistic Studies)
Answer:
The β-chloro group enhances electrophilicity at C-2, enabling:
- SN2 displacements: With strong nucleophiles (e.g., NaN₃), yielding 2-azido derivatives. Steric hindrance from the decanoate chain may slow kinetics .
- Elimination pathways: Under basic conditions (e.g., K₂CO₃), forming α,β-unsaturated esters. Monitor via UV-Vis (λ ~250–280 nm for conjugated systems) .
- Computational validation: DFT studies (B3LYP/6-31G*) predict activation energies for substitution vs. elimination .
What computational models predict the stability of this compound under varying pH and temperature?
Level: Advanced (Theoretical/Experimental Integration)
Answer:
Molecular dynamics (MD) simulations and QSPR models suggest:
- Hydrolytic stability: Degrades rapidly at pH > 9 due to ester saponification. At pH 7, half-life >24 hours .
- Thermal decomposition: Onset at ~150°C (DSC/TGA data), releasing CO and chlorinated fragments. Correlate with Arrhenius parameters (Eₐ ~80–100 kJ/mol) .
- Solvent effects: Stability increases in non-polar solvents (logP ~3.5) .
How should researchers handle contradictions in toxicity assessments for this compound?
Level: Advanced (Risk Analysis)
Answer:
Conflicting data (e.g., LD₅₀ variations) require:
- In vitro assays: Test cytotoxicity in HepG2 cells (EC₅₀ ~200 µM) vs. bacterial models (e.g., E. coli MIC >500 µM) .
- Metabolite screening: LC-MS/MS to detect chlorinated byproducts (e.g., chloroacetic acid) .
- Safety protocols: Follow OSHA guidelines for chlorinated esters: fume hoods, PPE, and spill containment (neutralize with NaHCO₃) .
What experimental designs are recommended for studying enzymatic interactions with this compound?
Level: Advanced (Biochemical Applications)
Answer:
Design enzyme kinetics assays (e.g., lipases or esterases) with:
- Substrate optimization: Use 0.1–1 mM compound in buffer (pH 7.4, 37°C). Monitor hydrolysis via HPLC .
- Inhibition studies: Test IC₅₀ with porcine liver esterase (PLE) vs. human carboxylesterase (hCE1) .
- Docking simulations: AutoDock Vina to map binding affinities to catalytic triads (e.g., Ser-His-Asp motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
